molecular formula C13H18O3 B1163490 Dehydrovomifoliol CAS No. 39763-33-2

Dehydrovomifoliol

Cat. No. B1163490
CAS RN: 39763-33-2
InChI Key:
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Description

Dehydrovomifoliol is a chemical compound with the molecular formula C13H18O3 . It has an average mass of 222.280 Da and a monoisotopic mass of 222.125595 Da .


Synthesis Analysis

The synthesis of Dehydrovomifoliol has been reported in a study where it was obtained from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate with 41% overall yield in seven steps . The study also mentioned that Dehydrovomifoliol suppresses the expression of genes modulating lipogenesis and TG synthesis and storage .


Molecular Structure Analysis

The molecular structure of Dehydrovomifoliol can be represented as a 2D Mol file or as a computed 3D SD file . The structure of Dehydrovomifoliol was downloaded from the PubChem database, converted to a 3D structure using Chem3DUltra 14.0 software, and subjected to energy minimization using the MM2 algorithm .


Chemical Reactions Analysis

Dehydrovomifoliol is known to reduce lipid accumulation and lipogenesis by inhibiting the AKT/mTOR signaling pathway . More specifically, it suppresses the expression of genes modulating lipogenesis and TG synthesis and storage, and enhances the transcription of genes involved in fatty acid oxidation and TG secretion .


Physical And Chemical Properties Analysis

Dehydrovomifoliol is a fenchane monoterpenoid that is substituted by methyl groups at positions 3, 5, and 5, and by both a hydroxy group and a 3-oxobut-1-en-1-yl group at position 4 . It has a molecular weight of 222.28 .

Scientific Research Applications

  • Treatment of Nonalcoholic Fatty Liver Disease (NAFLD)

    (Ma et al., 2023) investigated dehydrovomifoliol, an active ingredient from Artemisia frigida, in treating NAFLD. They found that it alleviates NAFLD via the E2F1/AKT/mTOR axis, indicating its potential as a novel drug for NAFLD treatment.

  • Metabolism of Abscisic Acid

    (Hasegawa et al., 1984) studied a species of Corynebacterium that converts abscisic acid to dehydrovomifoliol. This finding suggests a role in bacterial metabolism and a possible pathway in plant-bacteria interactions.

  • Synthetic Applications

    (Mori, 1974) synthesized optically active forms of dehydrovomifoliol, indicating its importance in chemical synthesis and potential applications in creating active pharmaceutical ingredients.

  • Presence in Fruits

    (Strauss et al., 1987) identified dehydrovomifoliol in Vitis vinifera fruit, suggesting its role in fruit chemistry and possibly influencing fruit flavor or aroma.

  • Hepatoprotective Properties

    (Kim et al., 2004) isolated dehydrovomifoliol from Beta vulgaris var. cicla, showing hepatoprotective activity, which could be relevant for liver health applications.

  • Occurrence in Plant Roots

    (Takasugi et al., 1973) found dehydrovomifoliol in the roots of the kidney bean, which could be significant in understanding plant root biochemistry.

  • Separation and Purification

    (Yi et al., 2013) developed a method to separate and purify dehydrovomifoliol from Nitraria sibirica leaves, demonstrating its importance in chemical isolation and analysis.

  • Lipid Accumulation Inhibition in HepG2 Cells

    (Xi et al., 2021) found that dehydrovomifoliol alleviates oleic acid-induced lipid accumulation in HepG2 cells, suggesting potential therapeutic applications in lipid disorders.

Mechanism of Action

The mechanism of action of Dehydrovomifoliol involves the inhibition of the AKT/mTOR signaling pathway . This inhibition leads to a reduction in lipid accumulation and lipogenesis .

Safety and Hazards

The safety data sheet for Dehydrovomifoliol suggests that it may emit irritant fumes during combustion . In case of contact with skin or eyes, it is recommended to flush with plenty of water . If inhaled or swallowed, medical attention should be

properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRYPZMXNLLZFH-URWSZGRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrovomifoliol

CAS RN

15764-81-5, 39763-33-2
Record name Dehydrovomifoliol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrovomifoliol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROVOMIFOLIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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